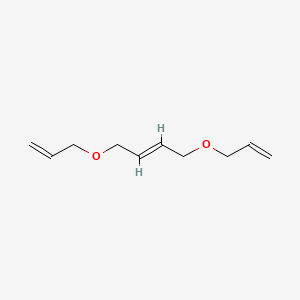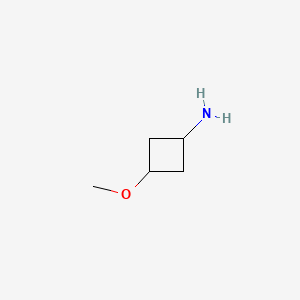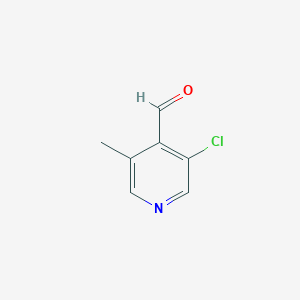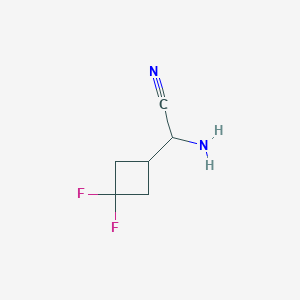
1,4-Diallyloxy-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diallyloxy-2-butene is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two allyloxy groups attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diallyloxy-2-butene can be synthesized through the reaction of cis-1,4-butenediol with allyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then warmed to room temperature, allowing the formation of sodium alkoxide .
Industrial Production Methods
Industrial production of this compound involves the acyloxylation of crude butadiene using a palladium-containing catalyst. The reaction is conducted in the presence of a carboxylic acid and oxygen at temperatures ranging from 80°C to 200°C and pressures up to 20 atmospheres .
Chemical Reactions Analysis
Types of Reactions
1,4-Diallyloxy-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: It can participate in substitution reactions where the allyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Major products include 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: The products depend on the specific reagents used but can include various substituted butenes.
Scientific Research Applications
1,4-Diallyloxy-2-butene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of highly branched polymers through ring-opening metathesis polymerization and acyclic diene metathesis polymerization.
Materials Science: The compound is utilized in the development of thermoplastic elastomers and other advanced materials.
Catalysis: It serves as an intermediate in catalytic processes for the production of valuable chemicals.
Mechanism of Action
The mechanism of action of 1,4-diallyloxy-2-butene involves its reactivity with various reagents. For example, in oxidation reactions, the compound interacts with oxygen or hydrogen peroxide to form polyperoxides, which decompose to yield diols and other products . The molecular targets and pathways depend on the specific reaction conditions and catalysts used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diacetoxy-2-butene: Similar in structure but with acetoxy groups instead of allyloxy groups.
1,4-Dimethoxy-2-butene: Contains methoxy groups instead of allyloxy groups.
Uniqueness
1,4-Diallyloxy-2-butene is unique due to its allyloxy groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in polymer chemistry and materials science for creating specialized polymers and materials .
Properties
CAS No. |
19398-43-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,4-bis(prop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2 |
InChI Key |
UUGUJQRPIYOYMY-UHFFFAOYSA-N |
SMILES |
C=CCOCC=CCOCC=C |
Canonical SMILES |
C=CCOCC=CCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[7-(CyclohexylMethyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/new.no-structure.jpg)


![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)


![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

